molecular formula C14H15N3O3 B14964633 4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B14964633
M. Wt: 273.29 g/mol
InChI Key: KLZJRKVTJSDVTR-LZYBPNLTSA-N
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Description

4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a molecular formula of C14H15N3O3 This compound is known for its unique structure, which includes a quinoline core, a hydrazide group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline-2,4-dione derivative, while reduction of the carbonyl group can produce a dihydroquinoline derivative.

Scientific Research Applications

4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide include:

Uniqueness

What sets 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-3-8(2)16-17-14(20)11-12(18)9-6-4-5-7-10(9)15-13(11)19/h4-7H,3H2,1-2H3,(H,17,20)(H2,15,18,19)/b16-8+

InChI Key

KLZJRKVTJSDVTR-LZYBPNLTSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2NC1=O)O)/C

Canonical SMILES

CCC(=NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O)C

Origin of Product

United States

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